3-Chloro-4-hydroxyphenylacetic acid
Overview
Description
3-Chloro-4-hydroxyphenylacetic acid is an organic compound with the molecular formula C8H7ClO3. It is a chlorinated derivative of phenylacetic acid and is known for its role as an auxin influx inhibitor. This compound is a major chlorinated metabolite of chlorotyrosine and has significant applications in various scientific fields .
Preparation Methods
The synthesis of 3-chloro-4-hydroxyphenylacetic acid can be achieved through several methods. One common synthetic route involves the reaction of o-chlorophenol with glyoxylic acid to produce 3-chloro-4-hydroxy-mandelic acid, which is then reduced to form this compound . Another method involves the reduction and chlorination of p-nitrobenzoic acid . Industrial production methods typically involve these synthetic routes under controlled conditions to ensure high purity and yield.
Chemical Reactions Analysis
3-Chloro-4-hydroxyphenylacetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into less oxidized forms, such as alcohols.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrogen Bonding: The hydroxyl group in the compound forms hydrogen bonds with other molecules, which is significant in crystal engineering.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-Chloro-4-hydroxyphenylacetic acid has a wide range of applications in scientific research:
Biology: As an auxin influx inhibitor, it plays a role in studying plant hormone transport mechanisms.
Medicine: Its derivatives are explored for potential therapeutic applications due to their biological activity.
Mechanism of Action
The mechanism of action of 3-chloro-4-hydroxyphenylacetic acid involves its role as an auxin influx inhibitor. It interferes with the transport of auxin, a plant hormone, by inhibiting the influx carriers responsible for auxin uptake. This disruption affects various physiological processes in plants, including growth and development . The molecular targets and pathways involved include auxin transport proteins and related signaling pathways.
Comparison with Similar Compounds
3-Chloro-4-hydroxyphenylacetic acid can be compared with other similar compounds, such as:
4-Hydroxyphenylacetic acid: Lacks the chlorine atom, resulting in different chemical properties and biological activities.
3-Chloro-4-methoxyphenylacetic acid: Contains a methoxy group instead of a hydroxyl group, leading to variations in reactivity and applications.
3-Chloro-4-hydroxybenzoic acid: Has a carboxyl group directly attached to the benzene ring, influencing its chemical behavior and uses.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct properties and make it valuable for various applications.
Properties
IUPAC Name |
2-(3-chloro-4-hydroxyphenyl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO3/c9-6-3-5(4-8(11)12)1-2-7(6)10/h1-3,10H,4H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYTUKSIOQKTZEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)O)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60187381 | |
Record name | 3-Chloro-4-hydroxyphenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60187381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33697-81-3 | |
Record name | 3-Chloro-4-hydroxyphenylacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33697-81-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-4-hydroxyphenylacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033697813 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Chloro-4-hydroxyphenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60187381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | m-chloro-p-hydroxyphenylacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.934 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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